![molecular formula C9H11NO3 B1330646 2-氨基-1-苯并[1,3]二氧杂环-5-基乙醇 CAS No. 7464-97-3](/img/structure/B1330646.png)

2-氨基-1-苯并[1,3]二氧杂环-5-基乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

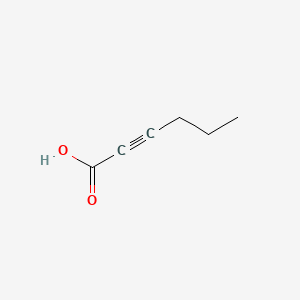

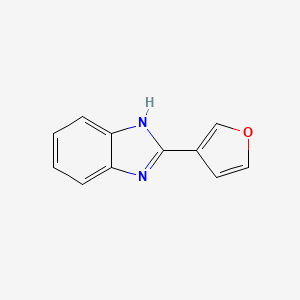

The compound "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol" is not directly studied in the provided papers, but related compounds and structural analogs are discussed. For instance, the paper titled "2-[3-(7-Chloro-2-methoxy-10-[benzo(b)-1,5-naphthyridinyl]amino)propylamino]ethanol (ICR-372-OH)" examines a compound with a similar structural motif, specifically focusing on its crystal structure and mutagenic properties . Another study explores the asymmetric synthesis of related compounds, such as "2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol" and "2-amino-N-(tert-butoxycarbonyl)-1-(2'-furyl)ethanol," which share the aminoethanol moiety . These studies provide insights into the synthesis and properties of compounds that are structurally related to "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Synthesis Analysis

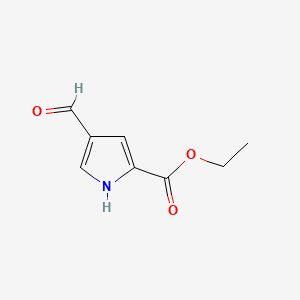

The synthesis of related compounds is discussed in the papers. For example, the asymmetric synthesis of 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol is achieved through a five-step procedure, while a shorter two-step procedure is developed for its tert-butoxycarbonyl analog . These methods involve a Noyori reduction to install asymmetry, which could potentially be adapted for the synthesis of "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Molecular Structure Analysis

The molecular structure of a related compound, ICR-372-OH, is determined by X-ray diffraction, revealing a triclinic crystal system with specific cell dimensions and angles . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of related compounds with α-ketoacids and esters is explored in the synthesis of fluorescent dyes in the 1,4-benzoxazinone series . The reactions lead to various heterocyclic compounds, including benzoxazinones and benzoxazolines, as well as non-cyclic compounds like imines and amides. This demonstrates the versatility of amino phenol derivatives in chemical reactions, which could be relevant for "2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not extensively discussed in the provided papers. However, the crystal structure analysis of ICR-372-OH provides some physical parameters such as density, which can be related to the compound's stability and solubility . Additionally, the antiamnestic and antihypoxic activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives are evaluated, indicating potential pharmacological properties .

科学研究应用

Field: Cancer Research

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” has been used in the synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, which have shown potential as anticancer molecules .

Field: Organic Chemistry

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the biocatalytic asymmetric reduction of prochiral ketones . This is a significant transformation in organic chemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs .

- Results or Outcomes : The synthesized carbinols are biologically active molecules and may be used as precursors of many drugs .

Field: Material Science

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the synthesis of (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one .

- Results or Outcomes : The synthesized enone could have potential applications in material science .

Field: Pharmaceutical Chemistry

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the synthesis of various pharmaceutical compounds .

- Results or Outcomes : The synthesized compounds could have potential applications in the pharmaceutical industry .

Field: Biochemistry

- Application Summary : “2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol” is used in the biocatalytic asymmetric reduction of prochiral ketones . This is a significant transformation in biochemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs .

- Results or Outcomes : The synthesized carbinols are biologically active molecules and may be used as precursors of many drugs .

Field: Material Science

属性

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDJYUZZSPJWLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321973 |

Source

|

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol | |

CAS RN |

7464-97-3 |

Source

|

| Record name | 7464-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)